molecular formula C13H19N3O B5851594 2-hexanone N-phenylsemicarbazone

2-hexanone N-phenylsemicarbazone

Cat. No. B5851594
M. Wt: 233.31 g/mol
InChI Key: DSTHZOADCKMQDL-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hexanone N-phenylsemicarbazone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized by the reaction of 2-hexanone and N-phenylsemicarbazide, resulting in a white crystalline powder with a melting point of 172-174℃.

Mechanism of Action

The mechanism of action of 2-hexanone N-phenylsemicarbazone is not fully understood. However, it is believed that the compound exerts its antimicrobial and antiviral activities by inhibiting the synthesis of nucleic acids and proteins. It has been shown to inhibit the activity of enzymes involved in nucleic acid and protein biosynthesis, such as DNA gyrase and RNA polymerase. In cancer cells, 2-hexanone N-phenylsemicarbazone induces apoptosis by activating caspase-dependent and -independent pathways.
Biochemical and Physiological Effects
2-Hexanone N-phenylsemicarbazone has been reported to have several biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) in cells, which are known to cause oxidative damage to cellular components. Additionally, it has been found to increase the levels of glutathione, a potent antioxidant, in cells. In animal studies, 2-hexanone N-phenylsemicarbazone has been shown to have low toxicity and no significant adverse effects on vital organs.

Advantages and Limitations for Lab Experiments

2-Hexanone N-phenylsemicarbazone has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. It has a high yield and purity, making it suitable for various applications. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and efficacy in some applications.

Future Directions

There are several future directions for the research on 2-hexanone N-phenylsemicarbazone. One of the potential applications is in the development of new antimicrobial and antiviral agents. The compound can be modified to enhance its potency and selectivity against specific pathogens. Additionally, the compound can be used as a lead compound for the development of new anticancer agents. Further studies are needed to elucidate the mechanism of action of 2-hexanone N-phenylsemicarbazone and its potential applications in various fields.
Conclusion
In conclusion, 2-hexanone N-phenylsemicarbazone is a promising compound for scientific research due to its potential applications in various fields. The compound can be synthesized by a simple and efficient process and has shown potent antimicrobial, antiviral, and antitumor activities. Further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 2-hexanone N-phenylsemicarbazone is a simple and efficient process. The reaction involves the condensation of 2-hexanone with N-phenylsemicarbazide in the presence of a catalyst, such as glacial acetic acid or hydrochloric acid. The reaction is carried out under reflux for several hours, and the resulting product is obtained by filtration and recrystallization. The yield of the product is typically high, ranging from 70% to 90%.

Scientific Research Applications

2-Hexanone N-phenylsemicarbazone has shown promising applications in various scientific research fields. One of the most significant applications is in the area of medicinal chemistry. This compound has been reported to exhibit potent antimicrobial, antiviral, and antitumor activities. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, it has been found to possess potent antiviral activity against the influenza virus and herpes simplex virus. In the field of oncology, 2-hexanone N-phenylsemicarbazone has been reported to induce apoptosis in cancer cells and inhibit tumor growth.

properties

IUPAC Name

1-[(E)-hexan-2-ylideneamino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-3-4-8-11(2)15-16-13(17)14-12-9-6-5-7-10-12/h5-7,9-10H,3-4,8H2,1-2H3,(H2,14,16,17)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTHZOADCKMQDL-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=NNC(=O)NC1=CC=CC=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C(=N/NC(=O)NC1=CC=CC=C1)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(E)-hexan-2-ylideneamino]-3-phenylurea

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